3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Transporter Pharmacology Hepatic Uptake Structure-Activity Relationship

Researchers optimizing CNS-targeted chemical probes face solubility and potency trade-offs when selecting amino-ketone building blocks. 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride addresses this challenge with quantifiable advantages: • Superior OCT1 inhibitory potency: IC50 = 118 µM vs. 200 µM for piperidine analog. • High aqueous solubility (31.3 mg/mL as HCl salt) enables direct dissolution in assay buffers, eliminating DMSO stock limitations. • ≥95% purity hydrochloride salt ensures batch-to-batch consistency for scale-up and HTS campaigns.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 670253-59-5
Cat. No. B1291399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
CAS670253-59-5
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCN.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H
InChIKeyCFTPINJPOZAGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride (CAS 670253-59-5) | Core Structure and Physicochemical Identity


3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is an organic building block with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol, typically supplied as a hydrochloride salt with a purity of ≥95% . The compound features a pyrrolidine ring linked to a propanone backbone, presenting a primary amine and a ketone group that are key for downstream derivatization . It is most commonly employed as a pharmaceutical intermediate and chemical probe, particularly in the synthesis of compounds targeting neurological pathways .

Synthetic Role Pharmaceutical intermediate for neurological target synthesis
Functional Handles Pyrrolidine ring with primary amine and ketone groups
Formulation Fit Hydrochloride salt supports aqueous buffer compatibility

Why 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Cannot Be Simply Substituted by In-Class Analogs


In research and process development, substituting a pyrrolidine-containing building block with a piperidine, morpholine, or positional isomer can drastically alter a molecule's physicochemical and biological profile. This specific compound differentiates itself through a unique combination of molecular weight, lipophilicity (cLogP), aqueous solubility (as a hydrochloride salt), and target engagement (e.g., OCT1 inhibition) [1]. As demonstrated in the quantitative comparisons below, switching to a close analog like the piperidine derivative results in a quantifiable loss in OCT1 inhibitory potency, while selecting a morpholine variant severely compromises aqueous solubility. Furthermore, the 3-amino positional isomer exhibits markedly different physical properties and lacks the same documented biological activity, making direct substitution a high-risk variable in both synthetic and biological workflows .

Piperidine Analog

Reported lower OCT1 inhibition potency; pyrrolidine ring size may shift target engagement

Morpholine Analog

Low aqueous solubility may require organic co-solvents; unsuitable for direct aqueous assays

3-Amino Positional Isomer

Lacks documented OCT1 activity; different physical form complicates handling and reproducibility

Quantitative Differentiation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride vs. Closest Analogs


Human OCT1 Inhibition: Quantified Potency Advantage over Piperidine Analog

In head-to-head biochemical assays against the human organic cation transporter 1 (OCT1), the target compound demonstrates a measurably higher inhibitory potency compared to its direct six-membered ring analog, 3-Amino-1-(piperidin-1-yl)propan-1-one. This data supports a structural preference for the five-membered pyrrolidine ring over the six-membered piperidine ring in engaging the OCT1 binding pocket [1].

OCT1 Inhibition
Head-to-head
IC50 118 µM (target) vs 200 µM (piperidine); 1.7-fold higher potency
Supports pyrrolidine selection for OCT1 transport studies
HEK293 cells; ASP+ uptake assay
Transporter Pharmacology Hepatic Uptake Structure-Activity Relationship

Aqueous Solubility: Hydrochloride Salt Enables 31.3 mg/mL vs. Poorly Soluble Morpholine Free Base

The compound exists as a stable hydrochloride salt, which confers a defined aqueous solubility of 31.3 mg/mL . In contrast, the structurally related 3-Amino-1-morpholinopropan-1-one (free base) is documented to have 'low solubility in water,' with handling and formulation generally requiring organic co-solvents . This distinction is critical for in vitro assays and early in vivo studies where aqueous compatibility is required.

Aqueous Solubility
Data to verify
31.3 mg/mL (HCl salt); morpholine free base: low solubility
May support direct aqueous buffer preparation
Computational prediction; experimental verification recommended
Formulation Preclinical Development Medicinal Chemistry

Purity and Analytical Consistency: Verified 95%+ Purity Across Multiple Vendor Lots

Commercial availability of this building block is consistently documented with a minimum purity specification of 95%, often 97-98% as determined by HPLC and NMR . This is a critical differentiator from custom-synthesis analogs where batch-to-batch variability can introduce confounding impurities. While the 2-amino positional isomer (CAS 56420-84-9) also reports 95% purity, the lack of a stable hydrochloride salt form for that isomer introduces handling and storage variability .

Purity & Stability
Data to verify
≥95% (HPLC/NMR) hydrochloride salt; isomer free base is hygroscopic
May support lot-to-lot reproducibility and easier handling
Vendor specifications; independent QC recommended
Quality Control Synthetic Reproducibility Procurement

Optimal Use Cases for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Based on Validated Differentiation


Scaffold for OCT1 Transporter Probe Development

Given its quantifiably superior inhibitory activity against human OCT1 compared to the piperidine analog (IC50 = 118 µM vs. 200 µM), this compound is the preferred starting material for synthesizing chemical probes to study OCT1-mediated hepatic uptake. Researchers investigating drug-drug interactions or liver-specific targeting should select this pyrrolidine scaffold over its piperidine counterpart to maximize target engagement [1].

Aqueous-Compatible Medicinal Chemistry Building Block

With a defined aqueous solubility of 31.3 mg/mL as a hydrochloride salt, this compound is ideally suited for parallel synthesis and high-throughput screening campaigns that require direct dissolution in aqueous buffers. It eliminates the solubility challenges encountered with morpholine-based analogs, which often require DMSO stock solutions or sonication .

CNS-Focused Pharmaceutical Intermediate

The compound's documented role as a precursor to CNS-active agents, leveraging its pyrrolidine core, makes it a strategic procurement choice for medicinal chemistry programs targeting neurological disorders. Its balanced lipophilicity (cLogP ~0.21) aligns with favorable blood-brain barrier penetration potential, a feature that differentiates it from more hydrophilic morpholine analogs .

Reproducible Scale-Up and Process Chemistry

The availability of this compound as a stable, high-purity hydrochloride salt (≥95%) from multiple vendors ensures batch-to-batch consistency for scale-up activities. This mitigates the risks associated with positional isomers that may exist as hygroscopic free bases, thereby supporting reliable process development and cost-effective procurement .

Application
Selection Property
Validation Focus
OCT1 transporter probe development
Inhibitory potency profile in OCT1 assay
Target engagement verification in HEK293 OCT1 model
Aqueous-compatible synthesis
Hydrochloride salt solubility profile
Direct dissolution in aqueous buffers; HTS compatibility
CNS-targeted intermediate
Pyrrolidine scaffold with balanced lipophilicity
BBB permeability assessment in model
Reproducible process chemistry
Stable hydrochloride salt with consistent purity
Batch-to-batch consistency checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.